
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- is a complex organic compound belonging to the diazocine family. This compound features a unique structure characterized by two benzene rings fused with a diazocine ring, which is further substituted with an ethyl group. The compound’s intricate structure lends itself to various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- typically involves a multi-step process. One common method includes the condensation of isatoic anhydrides with 2-aminobenzoic acids, followed by cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the diazocine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted diazocine derivatives, quinones, and hydroquinones. These products can further undergo additional chemical modifications to yield a wide range of compounds with diverse properties.
Wissenschaftliche Forschungsanwendungen
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and supramolecular assemblies.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Wirkmechanismus
The mechanism by which Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, which stabilize the compound within the binding site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo(b,f)(1,5)diazocine: Another member of the diazocine family with a different ring fusion pattern.
Dibenzo(b,e)azepine: A structurally related compound with a seven-membered ring.
Dibenzo(b,f)imidazo(1,2-d)(1,4)diazepine: A compound with an imidazo ring fused to the diazocine structure.
Uniqueness
Dibenzo(d,f)(1,2)diazocine-5,8-dione, 6,7-dihydro-6-ethyl- stands out due to its specific substitution pattern and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
53325-55-6 |
|---|---|
Molekularformel |
C16H14N2O2 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
9-ethyl-9,10-diazatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-8,11-dione |
InChI |
InChI=1S/C16H14N2O2/c1-2-18-16(20)14-10-6-4-8-12(14)11-7-3-5-9-13(11)15(19)17-18/h3-10H,2H2,1H3,(H,17,19) |
InChI-Schlüssel |
VKCNNONVPTVBHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


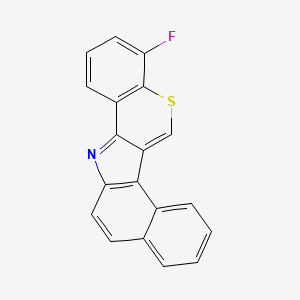
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
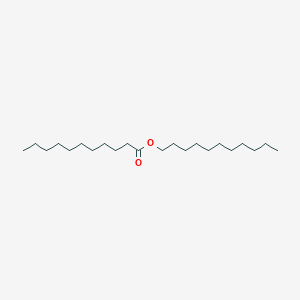
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)
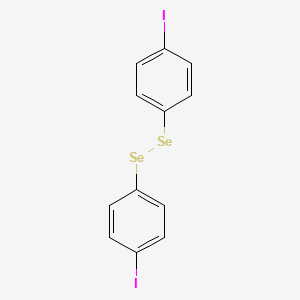
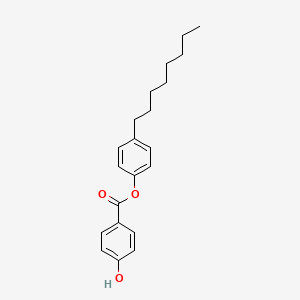
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
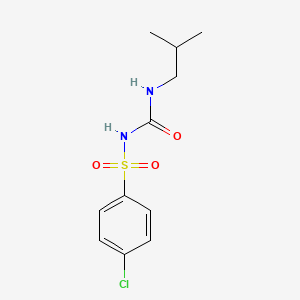
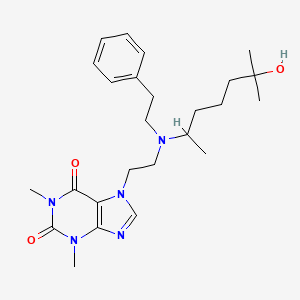
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)

